molecular formula C20H16O3 B6379081 4-(3-Benzyloxyphenyl)-2-formylphenol CAS No. 1111129-13-5

4-(3-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379081
CAS No.: 1111129-13-5
M. Wt: 304.3 g/mol
InChI Key: ZMVJTZUNBZDAKZ-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-formylphenol is an organic compound that features a phenolic hydroxyl group, a formyl group, and a benzyloxy substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(3-Benzyloxyphenyl)-2-carboxyphenol.

    Reduction: 4-(3-Benzyloxyphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(3-Benzyloxyphenyl)-2-nitrophenol.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group on the same benzene ring

Properties

IUPAC Name

2-hydroxy-5-(3-phenylmethoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVJTZUNBZDAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685378
Record name 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-13-5
Record name 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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